Procymidone

Description

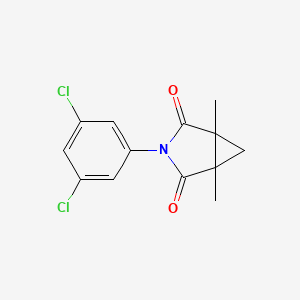

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2/c1-12-6-13(12,2)11(18)16(10(12)17)9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJKBPAVAHBARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9033923 | |

| Record name | Procymidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32809-16-8 | |

| Record name | Procymidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32809-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procymidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Procymidone on Fungal Pathogens

Executive Summary: Procymidone, a dicarboximide fungicide, serves as a critical agent in the management of various fungal diseases affecting a wide range of crops. Its primary mechanism of action involves the disruption of the osmotic signal transduction pathway in fungal cells. Specifically, this compound targets a two-component histidine kinase, a key sensor in the High Osmolarity Glycerol (HOG) Mitogen-Activated Protein (MAP) kinase cascade. This interference inhibits the germination of fungal spores and the growth of mycelium. However, the emergence of resistance, primarily through mutations in the target histidine kinase gene or the overexpression of efflux pumps, presents a significant challenge. This document provides a detailed technical overview of this compound's mode of action, quantitative efficacy data, mechanisms of fungal resistance, and the experimental protocols used to investigate these phenomena.

Introduction to this compound

This compound, with the chemical name N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide, is a systemic fungicide with both protective and curative properties.[1] It belongs to the dicarboximide class of fungicides (FRAC Group 2) and is effective against a broad spectrum of fungal pathogens, including species of Botrytis, Sclerotinia, and Monilinia.[1][2][3] The fungicide is absorbed by the plant's foliage and translocated to other parts like leaves and flowers, allowing it to combat existing infections and prevent new ones from establishing.[2] Its utility spans various crops, from fruits and vegetables to ornamental plants.[1]

Core Mechanism of Action

The fungicidal activity of this compound is primarily attributed to its ability to interfere with essential signal transduction pathways within the fungal cell.

Primary Target: The HOG-MAPK Osmotic Signal Transduction Pathway

The principal target of this compound is the High Osmolarity Glycerol (HOG) pathway, a conserved MAP kinase cascade that allows fungi to respond and adapt to osmotic stress.[4] This pathway is critical for regulating intracellular glycerol levels, which acts as a crucial osmolyte. By disrupting this pathway, this compound compromises the fungus's ability to manage osmotic changes, leading to cell dysfunction.[4][5]

Molecular Interaction with Two-Component Histidine Kinase

This compound specifically affects a Group III two-component histidine kinase (HK), often designated as OS-1, BcBos1, or HK1, which functions as an osmosensor at the start of the HOG pathway.[3][5][6][7][8] This histidine kinase is responsible for initiating the phosphorelay signal that activates downstream components of the MAPK cascade.[4][8] this compound's interaction with this protein disrupts the signaling process, effectively disabling the fungus's primary defense against osmotic stress.[3] This disruption inhibits crucial cellular processes, leading to the cessation of fungal growth and spore germination.[1]

References

- 1. awiner.com [awiner.com]

- 2. This compound 50% WP: A High - Performance Fungicide for Crop Protection [smagrichem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound Application Contributes to Multidrug Resistance of Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Procymidone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procymidone, a dicarboximide fungicide, is a synthetic chemical compound widely utilized in agriculture to control a range of fungal diseases. Beyond its fungicidal properties, this compound is also recognized as an endocrine disruptor, specifically an antagonist of the androgen receptor. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanisms of action of this compound. It includes detailed summaries of experimental protocols for determining its key properties, based on internationally recognized guidelines. Furthermore, this document elucidates the signaling pathways affected by this compound through detailed diagrams, offering a valuable resource for researchers in toxicology, drug development, and environmental science.

Chemical Structure and Identification

This compound, with the IUPAC name 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, is a chlorinated aromatic compound. Its chemical structure is characterized by a dichlorophenyl group attached to a dicarboximide ring system.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione[1] |

| CAS Number | 32809-16-8[1][2] |

| Molecular Formula | C₁₃H₁₁Cl₂NO₂[1][2][3] |

| Canonical SMILES | CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and toxicological profile. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 284.14 g/mol | [1][3] |

| Appearance | Colorless crystalline powder | [4] |

| Melting Point | 163 to 164.5 °C | [4] |

| Boiling Point | Decomposes at temperatures above 360°C | [4] |

| Water Solubility | 2.4 mg/L at 20°C | [4] |

| Vapor Pressure | 2.3 x 10⁻⁵ Pa at 25°C | [4] |

| Octanol-Water Partition Coefficient (logP) | 3.3 (at pH 6.0) | [4] |

Experimental Protocols for Physicochemical Properties

The determination of the physicochemical properties of chemical substances like this compound follows standardized and internationally recognized methods, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[5][6][7][8] A common method is the capillary tube method, where a small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner in a liquid bath or a metal block.[5][8] The temperatures at which the substance starts and is completely melted are recorded as the melting range.[7][8]

Boiling Point (OECD Guideline 103)

For substances that do not decompose at their boiling point, this guideline provides methods like ebulliometry or the dynamic method.[9][10] The principle involves heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure.[9][10] For substances like this compound that decompose before boiling, the decomposition temperature is reported instead.[4]

Vapour Pressure (OECD Guideline 104)

This guideline outlines several methods to determine the vapor pressure of a substance, including the gas saturation method.[11][12][13][14][15] In this method, a stream of inert gas is passed through or over the substance at a known flow rate and temperature, becoming saturated with the substance's vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.[15]

Water Solubility (OECD Guideline 105)

The flask method, suitable for substances with solubility above 10⁻² g/L, involves agitating an excess of the substance in water at a constant temperature until equilibrium is reached.[16][17][18][19] The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separating the undissolved solid.[19] For poorly soluble substances like this compound, the column elution method is often used.[19]

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The shake flask method is a common technique for determining the octanol-water partition coefficient (logP).[20][21][22][23] Equal volumes of n-octanol and water are pre-saturated with each other, and then a known amount of the test substance is added. The mixture is shaken until equilibrium is reached, after which the concentration of the substance in both phases is measured to calculate the partition coefficient.[21][22]

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a potent fungicide and an endocrine-disrupting chemical.

Fungicidal Activity: Disruption of the High Osmolarity Glycerol (HOG) Pathway

This compound's fungicidal activity stems from its ability to interfere with the osmotic signal transduction pathway in fungi, specifically the High Osmolarity Glycerol (HOG) pathway, which is a type of Mitogen-Activated Protein (MAP) kinase cascade.[4] This pathway is crucial for fungi to adapt to changes in osmotic pressure in their environment.[24][25] this compound is thought to inhibit a histidine kinase, a key sensor protein in the HOG pathway. This inhibition disrupts the downstream signaling cascade, leading to an inability of the fungus to regulate its internal glycerol concentration in response to osmotic stress. This ultimately results in cell lysis and death.[4]

Caption: this compound's fungicidal action via HOG pathway inhibition.

Endocrine Disruption: Androgen Receptor Antagonism

This compound is a well-documented endocrine disruptor that acts as a competitive antagonist of the androgen receptor (AR).[2][4] Androgens, such as testosterone and dihydrotestosterone (DHT), play a critical role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. They exert their effects by binding to the AR, which then translocates to the nucleus and acts as a transcription factor, regulating the expression of androgen-responsive genes.[26][27][28] this compound competes with endogenous androgens for binding to the ligand-binding domain of the AR.[4] This binding does not activate the receptor but instead prevents androgens from binding and initiating the downstream signaling cascade. Consequently, the expression of androgen-dependent genes is inhibited, which can lead to adverse effects on male reproductive health.[2][4]

Caption: this compound's antagonism of the androgen receptor signaling pathway.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of an intermediate, a three-membered cyclic ester, from methyl α-chloropropionate and methyl methacrylate.[29][30] In the second step, this intermediate is reacted with 3,5-dichloroaniline to yield this compound.[29][30][]

A general workflow for the synthesis is outlined below:

Caption: A simplified workflow for the two-step synthesis of this compound.

A more detailed experimental protocol would involve the following general steps:

-

Synthesis of the Intermediate: Methyl α-chloropropionate and methyl methacrylate are reacted in the presence of a base, such as sodium hydride, in an appropriate solvent like toluene. The reaction mixture is typically heated to facilitate the formation of the three-membered cyclic ester intermediate.

-

Synthesis of this compound: The isolated cyclic ester intermediate is then reacted with 3,5-dichloroaniline in the presence of an acid catalyst, such as sulfuric acid. The reaction is heated, and the resulting this compound is isolated and purified, often through crystallization.[]

Conclusion

This compound is a multifaceted chemical compound with significant implications in both agriculture and environmental health. Its efficacy as a fungicide is attributed to its targeted disruption of the HOG signaling pathway in fungi. Conversely, its activity as an androgen receptor antagonist raises concerns regarding its potential as an endocrine disruptor. A thorough understanding of its chemical properties, mechanisms of action, and synthesis is essential for informed risk assessment, the development of safer alternatives, and for advancing research in the fields of toxicology and drug discovery. The standardized protocols and detailed pathway analyses provided in this guide serve as a foundational resource for scientists and researchers working with this compound.

References

- 1. This compound | C13H11Cl2NO2 | CID 36242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound 50% WP: A High - Performance Fungicide for Crop Protection [smagrichem.com]

- 4. apvma.gov.au [apvma.gov.au]

- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. acri.gov.tw [acri.gov.tw]

- 8. laboratuar.com [laboratuar.com]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 13. oecd.org [oecd.org]

- 14. laboratuar.com [laboratuar.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. Test No. 105: Water Solubility | OECD [oecd.org]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. filab.fr [filab.fr]

- 20. oecd.org [oecd.org]

- 21. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 22. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 23. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 24. academic.oup.com [academic.oup.com]

- 25. The high osmolarity glycerol (HOG) pathway in fungi† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Androgen receptor - Wikipedia [en.wikipedia.org]

- 27. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 28. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 29. Scale synthesis process of this compound original drug of efficient agricultural bactericide in two steps - Eureka | Patsnap [eureka.patsnap.com]

- 30. CN101906063A - Scale synthesis process of this compound original drug of efficient agricultural bactericide in two steps - Google Patents [patents.google.com]

Procymidone: A Technical Guide to its Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procymidone, a dicarboximide fungicide, is a synthetic agrochemical widely utilized for its efficacy against a range of fungal pathogens. This technical guide provides an in-depth exploration of the chemical synthesis of this compound, presenting a detailed, step-by-step experimental protocol derived from established industrial processes. Quantitative data, including reaction yields and conditions, are systematically tabulated for clarity and comparative analysis. Visual representations of the synthetic pathway and experimental workflow are provided using Graphviz (DOT language) to facilitate a comprehensive understanding of the manufacturing process. It is important to note that, as a synthetic compound, there is no known natural biosynthetic pathway for this compound.

Chemical Synthesis of this compound

The industrial synthesis of this compound is predominantly achieved through a two-step chemical process. This method involves the initial formation of a cyclopropane derivative followed by a condensation reaction with 3,5-dichloroaniline.

Synthesis Pathway

The overall synthetic route can be summarized as follows:

-

Step 1: Synthesis of 1,2-dimethylcyclopropane-1,2-dicarboxylate. This initial step involves a cyclization reaction between methyl α-chloropropionate and methyl methacrylate. The reaction is typically catalyzed by a strong base, such as sodium hydride, in an organic solvent like toluene.

-

Step 2: Synthesis of this compound. The diester intermediate from the first step is then reacted with 3,5-dichloroaniline in the presence of sulfuric acid to form the final product, N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide (this compound).

A schematic representation of this synthetic pathway is provided below.

Caption: Chemical synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on a scaled synthesis process described in the patent literature.[1][2]

Step 1: Synthesis of Dimethyl 1,2-dimethylcyclopropane-1,2-dicarboxylate

-

Reactant Preparation: Methyl α-chloropropionate, methyl methacrylate, and toluene (solvent) are individually dried using anhydrous sodium sulfate.

-

Reaction Setup: A reaction kettle is cleaned with industrial acetone and subsequently dried with nitrogen gas.

-

Initiation: 0.2 to 0.3 tons of sodium hydride (catalyst) and toluene are added to the reaction kettle and stirred.

-

Reactant Addition: A mixture of 0.6 to 0.7 tons of methyl α-chloropropionate and 0.45 to 0.55 tons of methyl methacrylate is gradually added to the reactor. This initiates an exothermic reaction with the evolution of hydrogen gas.

-

Reaction Progression: After the addition is complete, the reaction mixture is heated to boiling and maintained at this temperature for 9 hours. The reaction is considered complete when hydrogen evolution ceases.

-

Work-up: The reactant mixture is cooled to 40°C and washed twice with an acidic aqueous solution until the pH of the aqueous layer is 7. The organic phase is separated, dried, and filtered.

-

Purification: The filtrate is subjected to distillation to yield the intermediate, dimethyl 1,2-dimethylcyclopropane-1,2-dicarboxylate.

Step 2: Synthesis of this compound

-

Reaction Setup: Equimolar amounts of the intermediate diester and 3,5-dichloroaniline, along with 70% sulfuric acid, are added to a reactor.

-

Reaction: The mixture is stirred and heated to over 103°C. Methanol is removed using a water trap, and the reaction is continued for 12 hours.

-

Work-up: The reaction mixture is cooled to 70°C and then allowed to cool to room temperature. The solid product is collected by filtration and washed with water until neutral.

-

Drying: The product is dried in an oven at 50-55°C to yield the final this compound product.

Data Presentation

The following tables summarize the quantitative data associated with the chemical synthesis of this compound.

Table 1: Reactants and Catalysts for this compound Synthesis

| Step | Reactant/Catalyst | Chemical Formula | Molar Mass ( g/mol ) | Role |

| 1 | Methyl α-chloropropionate | C₄H₇ClO₂ | 122.55 | Starting Material |

| 1 | Methyl methacrylate | C₅H₈O₂ | 100.12 | Starting Material |

| 1 | Sodium Hydride | NaH | 24.00 | Catalyst |

| 1 | Toluene | C₇H₈ | 92.14 | Solvent |

| 2 | Dimethyl 1,2-dimethylcyclopropane-1,2-dicarboxylate | C₉H₁₄O₄ | 186.20 | Intermediate |

| 2 | 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | Starting Material |

| 2 | Sulfuric Acid (70%) | H₂SO₄ | 98.08 | Catalyst |

Table 2: Reaction Conditions and Yields for this compound Synthesis

| Step | Parameter | Value |

| 1 | Temperature | Boiling point of the reaction mixture |

| 1 | Reaction Time | 9 hours |

| 1 | Average Yield | ~84% |

| 2 | Temperature | >103°C |

| 2 | Reaction Time | 12 hours |

| 2 | Average Yield | ~80.5% |

| Overall | Purity of Final Product | ≥98.5% |

Experimental Workflow

The logical flow of the experimental procedure for the synthesis of this compound is illustrated in the diagram below.

Caption: Experimental workflow for this compound synthesis.

Biosynthesis of this compound

This compound is a synthetic fungicide belonging to the dicarboximide class.[1][3] Extensive literature searches have not revealed any known natural occurrence or biosynthetic pathway for this compound. Its mode of action involves the inhibition of triglyceride synthesis in fungi, but this is a result of its application as a xenobiotic, not an indication of a natural biological origin.[3] Therefore, it is concluded that this compound is a product of chemical synthesis and is not known to be produced through any biological or enzymatic processes in nature.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of the fungicide this compound. The chemical synthesis is a well-established two-step process, for which detailed experimental protocols, reaction conditions, and yields have been presented. The absence of a known biosynthetic pathway underscores its identity as a purely synthetic agrochemical. The provided diagrams and tabulated data offer a clear and concise resource for researchers and professionals in the fields of chemistry and drug development.

References

Procymidone degradation pathways in soil and water

An In-depth Technical Guide to the Environmental Degradation Pathways of Procymidone

Introduction

This compound, a dicarboximide fungicide, is extensively used in agriculture to control fungal diseases such as gray mold and stem rot on a variety of crops.[1][2] Its application, however, leads to residues in soil and water ecosystems. Understanding the degradation pathways and the factors influencing the persistence of this compound is critical for environmental risk assessment and the development of effective remediation strategies. This technical guide provides a comprehensive overview of the biotic and abiotic degradation of this compound in soil and water, detailing the transformation products, degradation kinetics, and the experimental methodologies used for their study.

This compound Degradation in Soil

The persistence of this compound in soil is influenced by a combination of biotic and abiotic factors, including microbial activity, soil composition, moisture content, and sunlight exposure.[3][4] The degradation process generally follows first-order kinetics.[3]

Factors Influencing Soil Degradation

-

Microorganisms: Microbial activity is a primary driver of this compound degradation in soil.[3][5] Sterilization of soil significantly increases the half-life of this compound, demonstrating the crucial role of indigenous soil microbes in its breakdown.[3][6]

-

Soil Properties: The rate of degradation varies with soil type.[3] Higher organic matter content and pH are generally associated with faster degradation.[3] For instance, black soil with high organic carbon content has been shown to exhibit a faster degradation rate compared to laterite soil.[3]

-

Moisture Content: Soil moisture positively correlates with the degradation rate.[3][6] Increased moisture content enhances microbial activity, thus accelerating the breakdown of the fungicide.[3] Half-lives are noticeably shortened as moisture levels increase, with waterlogged conditions showing the fastest degradation.[6]

-

Photolysis: Exposure to light significantly promotes the degradation of this compound on the soil surface.[3][4] The half-life of this compound on the soil surface is substantially shorter under light conditions compared to dark conditions.[3]

Degradation Pathway and Metabolites in Soil

In soil, this compound degrades into several key metabolites through processes like dechlorination, oxidation, and hydrolysis. Three major degradation products have been identified using liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS).[3]

The identified metabolites are:

-

M1 (C₁₃H₁₂ClNO₂): 3-(3-chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a product of single dechlorination.[3]

-

M2 (C₁₃H₁₃Cl₂NO₃): 2-((3-chlorophenyl)carbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid, an oxidation product.[3]

-

M3 (C₆H₅Cl₂N): 3,5-dichloroaniline (DCA), a hydrolysis product.[3]

Figure 1. Proposed degradation pathway of this compound in soil.

Quantitative Data on Soil Degradation

The degradation rate of this compound is often expressed as its half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate.[7]

Table 1: Half-life of this compound in Different Chinese Soil Types [3]

| Soil Type | Organic Carbon (g/kg) | pH | Half-life (days) |

|---|---|---|---|

| Black soil | 36.1 | 6.8 | 14.3 |

| Chestnut soil | 20.3 | 8.5 | 18.9 |

| Yellow brown soil | 15.8 | 6.2 | 20.2 |

| Laterite soil | 13.9 | 4.8 | 24.1 |

Table 2: Effect of Moisture Content on this compound Half-life in Yellow Brown Soil [6]

| Moisture Content | Half-life (days) |

|---|---|

| 10% | 45.9 |

| 20% | 20.4 |

| 30% | 16.8 |

| 40% | 15.1 |

| Waterlogged | 11.3 |

Table 3: Effect of Organic Matter and Sterilization on this compound Half-life in Chestnut Soil [3]

| Treatment | Half-life (days) |

|---|---|

| Control (Untreated) | 18.9 |

| Removed Organic Matter | 30.4 |

| Sterilized Soil | 40.1 |

| Removed Organic Matter + Sterilized | 64.0 |

Table 4: Effect of Light on this compound Half-life on Yellow Brown Soil Surface [3]

| Condition | Half-life (days) |

|---|---|

| Light | 6.8 |

| Dark (Control) | >65 (10.7% degradation in 7 days) |

This compound Degradation in Water

In aquatic environments, the degradation of this compound is primarily governed by hydrolysis and photolysis.

Factors Influencing Water Degradation

-

Hydrolysis: this compound is susceptible to hydrolysis, with the rate being highly dependent on pH and temperature.[8] It is relatively stable in acidic conditions but hydrolyzes rapidly in neutral to alkaline solutions.[8][9] The degradation is largely due to hydrolytic reactions involving the cleavage of the cyclic imide ring.[8]

-

Photolysis: Photodegradation is a significant pathway for this compound in water.[9][10] Under UV irradiation, this compound breaks down, forming various photoproducts.[10][11] The presence of natural organic matter can negatively affect the rate of photodegradation.[12]

Degradation Pathway and Metabolites in Water

The primary degradation product of this compound in water via both hydrolysis and photolysis is 3,5-dichloroaniline (DCA) .[10][12] The initial step in hydrolysis involves the cleavage of the imide ring to form 2-(3,5-dichlorophenyl-carbamoyl)-1,2-dimethylcyclopropanecarboxylic acid (this compound-NH-COOH), which can then further degrade to DCA.[8] Photolysis can also lead directly to the formation of DCA and numerous other photoproducts.[10] DCA is noted to be more toxic than the parent this compound compound.[6][10]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Environmental Behaviors of this compound in Different Types of Chinese Soil [ideas.repec.org]

- 4. rjpn.org [rjpn.org]

- 5. researchgate.net [researchgate.net]

- 6. Pesticide Half-life [npic.orst.edu]

- 7. 561. This compound (Pesticide residues in food: 1981 evaluations) [inchem.org]

- 8. apvma.gov.au [apvma.gov.au]

- 9. Ultraviolet degradation of this compound--structural characterization by gas chromatography coupled with mass spectrometry and potential toxicity of photoproducts using in silico tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ultraviolet degradation of this compound -structuralcharacterization by gas chromatography coupled with masss spectrometry and potential toxicity of photoproducts using in silico tests [inis.iaea.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

The Toxicological Profile of Procymidone and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procymidone, N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide, is a systemic dicarboximide fungicide used extensively in agriculture to control a range of fungal diseases on fruits, vegetables, and ornamental plants.[1][2][3] Its mode of action involves the inhibition of fungal spore germination and mycelial growth.[1][2] While effective as a fungicide, this compound has garnered significant toxicological interest due to its activity as an endocrine disruptor, specifically as an antagonist to the androgen receptor.[1][3][4] This profile presents a comprehensive overview of the toxicology of this compound and its metabolites, focusing on its absorption, distribution, metabolism, and excretion (ADME), mechanisms of toxicity, and specific organ system effects, supported by quantitative data and experimental methodologies.

Toxicokinetics and Metabolism

The biological effects of this compound are intrinsically linked to its pharmacokinetic profile, which exhibits notable species-specific differences.

Absorption, Distribution, and Excretion

Following oral administration in rats, this compound is readily absorbed.[5] Maximum plasma concentrations are typically reached within 2 to 8 hours. The compound distributes to various tissues, including the liver, kidneys, and testes.[5] Elimination is relatively rapid, with over 90% of an administered dose being excreted within 48 hours, primarily via urine (approximately 85%) and to a lesser extent, feces (about 8%).[5]

Biotransformation

The metabolism of this compound is a critical determinant of its toxicity, particularly its developmental effects. The primary metabolic transformations involve hydroxylation and subsequent oxidation or conjugation.[6][7]

The main metabolic steps are:

-

Hydroxylation: this compound is first hydroxylated on one of the methyl groups to form this compound-CH2OH (hydroxylated-PCM).[6][7] This metabolite retains anti-androgenic activity.[6]

-

Oxidation: The hydroxylated metabolite can be further oxidized to a carboxylic acid derivative, this compound-COOH (carboxylated-PCM).[7]

-

Conjugation: Alternatively, hydroxylated-PCM can undergo glucuronidation to form a glucuronide conjugate.[7][8]

The primary metabolites, including the hydroxylated and carboxylated forms, are more hydrophilic and are readily excreted.[8] A minor metabolite is 3,5-dichloroaniline, which is also an impurity in technical-grade this compound.[1][5][9]

Species-Specific Differences

Crucial species differences exist in the metabolic fate of this compound, which explains the varying susceptibility to its developmental toxicity. In rats, a significant portion of the hydroxylated metabolite is excreted into the bile, leading to enterohepatic recirculation and sustained high plasma concentrations of this anti-androgenic metabolite.[8][10] In contrast, rabbits, monkeys, and humans primarily excrete the glucuronide conjugate of the hydroxylated metabolite directly into the urine.[6][8][11] This results in much lower systemic exposure to the active anti-androgenic metabolite, explaining the lack of developmental abnormalities observed in these species.[6][10][11]

Mechanism of Action

Fungicidal Action

This compound's fungicidal activity stems from its ability to inhibit the synthesis of triglycerides within fungal cells, which are essential for cell membrane integrity.[12] This disruption impairs hyphal growth and prevents spore germination, effectively controlling fungal proliferation.[2][12] Another proposed mechanism is the disruption of osmotic signal transduction pathways by affecting MAP kinase and histidine kinase.[1]

Toxicological Mechanism (Endocrine Disruption)

In mammals, the primary mechanism of this compound's toxicity is its action as an androgen receptor (AR) antagonist .[1][3][13] this compound and its hydroxylated metabolite competitively bind to the AR, preventing endogenous androgens like testosterone from binding and activating the receptor.[1][4][13] This blockade disrupts normal androgen-dependent signaling, which is critical for the development and function of male reproductive tissues.

This anti-androgenic activity leads to a cascade of effects on the hypothalamic-pituitary-gonadal (HPG) axis. By blocking androgen feedback at the hypothalamus and pituitary gland, this compound causes a compensatory increase in the secretion of Luteinizing Hormone (LH).[13][14] Chronic elevation of LH leads to hyperplasia of testicular Leydig cells and, in long-term studies in rats, an increased incidence of testicular interstitial cell tumors.[10][13]

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[1] It is not a skin irritant but is considered a slight eye irritant.[1]

Table 1: Acute Toxicity of this compound

| Species | Route | LD50 / LC50 | Reference |

|---|---|---|---|

| Rat (M&F) | Oral | >10,000 mg/kg bw (50% WP) | [5] |

| Mouse (M&F) | Oral | >10,000 mg/kg bw (50% WP) | [5] |

| Mouse (M) | Intraperitoneal | 1750 mg/kg bw (50% WP) | [5] |

| Mouse (F) | Intraperitoneal | 1650 mg/kg bw (50% WP) | [5] |

| Rat | Inhalation | Harmful if inhaled (GHS classification) |[15] |

WP: Wettable Powder

Subchronic and Chronic Toxicity

In subchronic and chronic toxicity studies in rats, mice, and dogs, the primary target organs are the liver and testes.[5][10] Observed effects include increased liver weight and hepatocellular hypertrophy.[5][10] In rats, long-term exposure leads to interstitial cell hyperplasia in the testes.[10]

Carcinogenicity

This compound has been classified as a probable human carcinogen by the US EPA.[15][16] Carcinogenicity studies have shown an increased incidence of testicular interstitial cell tumors in male rats and hepatocellular adenomas and hepatoblastomas in male mice.[10][16] The mechanism for the development of testicular tumors is considered non-genotoxic and related to the sustained hormonal disruption (increased LH) from its anti-androgenic activity.[10][13] This allows for the establishment of a threshold dose.[10]

Genotoxicity

This compound has been tested in a variety of in vitro and in vivo genotoxicity assays. The consensus from regulatory bodies is that this compound is not genotoxic.[10]

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of this compound is the most sensitive and well-characterized aspect of its toxicological profile. Due to its anti-androgenic mechanism, exposure during critical windows of gestation in rats leads to abnormalities in male offspring.[10][16]

Key findings include:

These effects are observed at doses that do not cause maternal toxicity, indicating increased susceptibility of the developing fetus.[16] The developmental No-Observed-Adverse-Effect-Level (NOAEL) of 3.5 mg/kg/day in rats, based on reduced anogenital distance, is the most sensitive endpoint in the entire toxicological database for this compound.[10][16] As noted previously, these developmental effects are specific to rats and are not observed in rabbits or monkeys due to metabolic differences.[6][10]

Neurotoxicity

Acute neurotoxicity studies in rats have indicated treatment-related effects on neurofunction at doses of 200 mg/kg bw, though these were not associated with neurostructural changes.[1] A NOAEL for acute neurotoxicity was established at 30 mg/kg bw/day.[1] Studies in zebrafish larvae also suggest that this compound can affect the nervous system.[17]

Toxicity of Metabolites and Impurities

-

Hydroxylated-Procymidone (this compound-CH2OH): This major metabolite is also an anti-androgen, though its potency relative to the parent compound is not fully elucidated.[6] Its sustained high concentration in rat plasma is considered the key factor for the observed developmental toxicity in that species.[6][8]

-

3,5-Dichloroaniline (3,5-DCA): This compound is a metabolite and a potential impurity in technical this compound.[1][9] It is more acutely toxic than the parent compound.[9] Key toxicological effects of 3,5-DCA include methemoglobinemia at low doses, with effects on the spleen and bone marrow at higher doses.[1] A NOAEL of 1 mg/kg bw/day has been established for 3,5-DCA.[1] Regulatory limits, such as a maximum of 1 g/kg in technical this compound, are considered protective.[1]

Health-Based Guidance Values

Based on the comprehensive toxicological database, regulatory agencies have established health-based guidance values to ensure human safety.

Table 2: Key NOAELs and LOAELs for this compound

| Study Type | Species | Effect | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Reference |

|---|---|---|---|---|---|

| Developmental Toxicity | Rat | Reduced anogenital distance in males | 3.5 | 12.5 | [10][16] |

| Maternal Toxicity | Rat | - | 12.5 | - | [16] |

| Chronic/Carcinogenicity | Rat | Testicular interstitial cell tumors | 4.6 | - | [16] |

| Chronic/Carcinogenicity | Mouse | Liver tumors | 14.3 | 42.9 | [16] |

| Acute Neurotoxicity | Rat | Neurofunctional effects | 30 | 200 | [1] |

| 2-Generation Reproduction | Rat | No specific reproductive effects | 13 | - |[18] |

Table 3: Health-Based Guidance Values

| Value | Agency/Body | Value (mg/kg bw/day) | Basis | Reference |

|---|---|---|---|---|

| Acceptable Daily Intake (ADI) | FSCJ | 0.035 | Based on 3.5 mg/kg/day NOAEL from rat developmental study with a 100-fold safety factor. | [10] |

| Acceptable Daily Intake (ADI) | APVMA (revised) | 0.05 | Based on reconsideration of species sensitivity to anti-androgenic effects. | [1] |

| Acute Reference Dose (aRfD) | US EPA | 0.035 | Based on 3.5 mg/kg/day NOAEL from rat developmental study. |[15][16] |

FSCJ: Food Safety Commission of Japan; APVMA: Australian Pesticides and Veterinary Medicines Authority; US EPA: United States Environmental Protection Agency.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of toxicological findings. The following are generalized protocols for key studies used in the risk assessment of this compound.

Two-Generation Reproductive Toxicity Study (Rat)

-

Objective: To assess the effects of this compound on reproductive function, including fertility, gestation, and lactation, across two generations.

-

Methodology:

-

Parental (F0) Generation: Young adult male and female rats (e.g., Sprague-Dawley) are randomly assigned to control and treatment groups and are administered this compound daily in their diet at various concentrations (e.g., 0, 40, 200, 1000 ppm).[18]

-

Mating: After a pre-mating exposure period (e.g., 10 weeks), F0 animals are mated to produce the F1 generation.

-

F1 Generation: F1 pups are evaluated for viability, growth, and development. After weaning, selected F1 animals are continued on the same diet and subsequently mated to produce the F2 generation.

-

Endpoints: Key endpoints include fertility indices, number of pups, pup survival, body weights, anogenital distance, age of sexual maturation, and histopathological examination of reproductive organs in F0 and F1 adults.

-

Analysis: Data are analyzed to determine a NOAEL for parental, reproductive, and offspring toxicity.

-

Developmental Toxicity Study (Rat/Rabbit)

-

Objective: To evaluate the potential of this compound to cause adverse effects on the developing embryo and fetus following exposure to the pregnant dam.

-

Methodology:

-

Animal Dosing: Time-mated pregnant female rats or rabbits are administered this compound by gavage daily during the period of major organogenesis (e.g., gestation days 6 through 19 for rats).[16] Doses might range from 0 to 500 mg/kg/day.[16]

-

Maternal Observation: Dams are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded.

-

Fetal Examination: Shortly before natural delivery (e.g., gestation day 20), dams are euthanized. The uterus is examined for the number of implantations, resorptions, and live/dead fetuses.

-

Endpoints: Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

-

Analysis: The incidence of abnormalities is compared between control and treated groups to establish a NOAEL and LOAEL for both maternal and developmental toxicity.

-

Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium.

-

Methodology:

-

Strains: Several histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, which can detect different types of mutations (e.g., frameshift, base-pair substitution).

-

Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.

-

Exposure: Bacteria are exposed to various concentrations of this compound on a minimal agar plate lacking histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies compared to the negative control.

-

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. awiner.com [awiner.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Effect of Endocrine Disruptor Pesticides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 796. This compound (Pesticide residues in food: 1989 evaluations Part II Toxicology) [inchem.org]

- 6. Species differences in the developmental toxicity of this compound—Placental transfer of this compound in pregnant rats, rabbits, and monkeys— - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lack of human relevance for this compound’s developmental toxicity attributable to species difference in its kinetics and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Researches on the evaluation of pesticide safety in humans using a pharmacokinetic approach [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. fsc.go.jp [fsc.go.jp]

- 11. Lack of human relevance for this compound's developmental toxicity attributable to species difference in its kinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound 50% WP: A High - Performance Fungicide for Crop Protection [smagrichem.com]

- 13. Effects of this compound on reproductive organs and serum gonadotropins in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of long-term dietary administration of this compound, a fungicide with anti-androgenic effects, or the phytoestrogen genistein to rats on the pituitary-gonadal axis and Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | C13H11Cl2NO2 | CID 36242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Developmental toxicity of this compound to larval zebrafish based on physiological and transcriptomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fao.org [fao.org]

Procymidone: An In-depth Technical Guide on its Effects on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procymidone, a dicarboximide fungicide, is widely utilized in agriculture for the control of various fungal diseases. While effective in its primary application, its widespread use raises concerns regarding its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound, drawing from a wide range of scientific studies. The document summarizes quantitative toxicity data, details key experimental methodologies, and visualizes affected signaling pathways to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental risk assessment. The primary mode of action in non-target organisms, particularly vertebrates, is through the antagonism of the androgen receptor, leading to endocrine-disrupting effects. Evidence also suggests potential neurotoxic effects through modulation of the GABAergic system. This guide aims to consolidate the current understanding of this compound's non-target effects to inform future research and regulatory considerations.

Data Presentation: Quantitative Toxicity of this compound on Non-Target Organisms

The following tables summarize the quantitative data on the toxicity of this compound to a range of non-target organisms.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Species | Test Type | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Chronic | NOEC | 0.48 | - | [1] |

| Daphnia magna (Water Flea) | Chronic | NOEC | 0.99 | - | [1] |

| Chironomus riparius (Sediment Dwelling Midge) | Chronic | NOEC | 0.12 | - | [1] |

| Lemna minor (Duckweed) | Growth Inhibition | IC50 | >100 | 6 days | [2][3] |

| Scenedesmus acutus (Green Algae) | Growth Inhibition | IC50 | 4.55 | 48 hours | [2][3] |

| Danio rerio (Zebrafish) | Acute | LC50 | 2.00 | 96 hours | [4] |

Table 2: Toxicity of this compound to Terrestrial Organisms

| Species | Test Type | Endpoint | Value | Exposure Duration | Reference |

| Colinus virginianus (Bobwhite Quail) | Short-term Dietary | NOEC | 5200 mg/kg diet | 5 days | [5] |

| Anas platyrhynchos (Mallard Duck) | Acute Oral | NOEL (male) | 4092 mg/kg bw | - | [5] |

| Anas platyrhynchos (Mallard Duck) | Acute Oral | NOEL (female) | 4850 mg/kg bw | - | [5] |

| Coturnix coturnix japonica (Japanese Quail) | Acute Oral | NOEL (male) | 7895 mg/kg bw | - | [5] |

| Coturnix coturnix japonica (Japanese Quail) | Acute Oral | NOEL (female) | 6637 mg/kg bw | - | [5] |

| Apis mellifera (Honeybee) | Acute Oral | LD50 | >100 µ g/bee | 48 hours | [5] |

| Apis mellifera (Honeybee) | Acute Contact | LD50 | >100 µ g/bee | 48 hours | [5] |

| Eisenia fetida (Earthworm) | Acute | LC50 | >1000 mg/kg dry soil | 14 days | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, based on established OECD guidelines and specific study protocols.

Androgen Receptor Binding Assay (Rat Prostate Cytosol)

This protocol is based on competitive binding assays used to determine the affinity of this compound for the androgen receptor.[1][2][3][6]

-

Objective: To assess the ability of this compound and its metabolites to compete with a radiolabeled androgen for binding to the androgen receptor (AR) in rat ventral prostate cytosol.

-

Materials:

-

Male Sprague-Dawley rats (60-90 days old)

-

[³H]-R1881 (a synthetic androgen)

-

This compound and other test compounds

-

TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

-

-

Procedure:

-

Cytosol Preparation:

-

Rats are castrated 24 hours prior to the experiment to reduce endogenous androgen levels.

-

Ventral prostates are excised, weighed, and homogenized in ice-cold, low-salt TEDG buffer.

-

The homogenate is centrifuged at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to obtain the cytosolic fraction (supernatant).

-

Protein concentration in the cytosol is determined using a standard protein assay (e.g., Bio-Rad Protein Assay).

-

-

Competitive Binding Assay:

-

Assay tubes are prepared in triplicate for total binding, non-specific binding (NSB), and a range of concentrations of the competitor (this compound).

-

A fixed concentration of [³H]-R1881 (e.g., 1 nM) is added to each tube.

-

For NSB tubes, a 100-fold molar excess of unlabeled R1881 is added.

-

Varying concentrations of this compound are added to the competitor tubes.

-

An appropriate amount of cytosol is added to all tubes.

-

The tubes are incubated overnight (16-20 hours) at 4°C.

-

-

Separation of Bound and Free Ligand:

-

Ice-cold HAP slurry is added to each tube to adsorb the AR-ligand complexes.

-

The tubes are incubated on ice with intermittent vortexing.

-

The HAP is pelleted by centrifugation, and the supernatant containing the unbound ligand is discarded.

-

The HAP pellet is washed multiple times with buffer to remove any remaining unbound ligand.

-

-

Quantification:

-

The bound [³H]-R1881 is eluted from the HAP pellet with ethanol.

-

The eluate is mixed with a scintillation cocktail, and radioactivity is measured using a liquid scintillation counter.

-

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of this compound to that of a reference androgen.

Zebrafish Embryotoxicity Test

This protocol is based on the OECD Guideline 236 for the Fish Embryo Acute Toxicity (FET) Test and specific methodologies from developmental toxicity studies.[7]

-

Objective: To assess the acute toxicity and developmental effects of this compound on zebrafish embryos.

-

Materials:

-

Fertilized zebrafish (Danio rerio) embryos (< 3 hours post-fertilization)

-

This compound stock solution (dissolved in a suitable solvent like DMSO, with the final solvent concentration not exceeding 0.1%)

-

Embryo medium (e.g., E3 medium)

-

Multi-well plates (e.g., 24- or 96-well)

-

Stereomicroscope

-

-

Procedure:

-

Exposure:

-

Healthy, fertilized embryos are selected and placed individually into the wells of a multi-well plate containing the embryo medium.

-

Embryos are exposed to a range of this compound concentrations (e.g., 0, 1, 10, 100 µg/L) and a solvent control.

-

The plates are incubated at a constant temperature (e.g., 28.5 °C) with a standard light-dark cycle for a period of up to 96 or 120 hours post-fertilization (hpf).

-

The exposure medium is renewed daily to maintain the test concentrations.

-

-

Observation:

-

Embryos and larvae are observed at regular intervals (e.g., 24, 48, 72, 96, 120 hpf) under a stereomicroscope.

-

Lethal endpoints are recorded, including coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.

-

Sublethal developmental endpoints are also assessed, such as pericardial edema, yolk sac edema, spinal curvature, and hatching rate.

-

Behavioral endpoints, like spontaneous movement and response to touch, can also be monitored.

-

-

-

Data Analysis:

-

The LC50 (median lethal concentration) is calculated at each observation time point.

-

The frequency of developmental abnormalities at each concentration is recorded and statistically analyzed.

-

The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are determined for the most sensitive endpoints.

-

Signaling Pathways and Experimental Workflows

Anti-Androgenic Signaling Pathway

This compound primarily exerts its endocrine-disrupting effects by acting as an antagonist to the androgen receptor (AR). This interference with the normal hormonal signaling cascade can lead to a variety of adverse outcomes, particularly in male reproductive development and function.[6][8][9]

Potential GABAergic Signaling Pathway Disruption

Studies in zebrafish larvae suggest that this compound may also interfere with the GABAergic nervous system, a key inhibitory neurotransmitter system in vertebrates. This could lead to neurotoxic effects.[7]

Experimental Workflow: Daphnia sp. Acute Immobilization Test (OECD 202)

The following diagram illustrates the workflow for a standard acute immobilization test with Daphnia magna, a key indicator species for freshwater invertebrate toxicity.[1][3]

Conclusion

The available scientific literature clearly indicates that this compound can exert significant adverse effects on a variety of non-target organisms. Its well-established anti-androgenic activity poses a considerable risk to the reproductive health of vertebrates. Furthermore, emerging evidence of its potential to disrupt neurotransmitter systems, such as the GABAergic pathway, warrants further investigation into its neurotoxic potential. While acute toxicity to some organisms like honeybees and earthworms appears to be low at typical exposure levels, the potential for sublethal and chronic effects, particularly from long-term environmental persistence, cannot be disregarded. This technical guide serves as a foundational resource for understanding the ecotoxicological profile of this compound. It is imperative that future research continues to explore the sublethal effects of this compound on a wider range of non-target species and further elucidates the molecular mechanisms underlying its toxicity. Such knowledge is essential for the development of more robust risk assessment frameworks and the promotion of sustainable agricultural practices that minimize unintended environmental harm.

References

- 1. jesi.areeo.ac.ir [jesi.areeo.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijcmas.com [ijcmas.com]

- 6. The affinity of this compound to androgen receptor in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. orbit.dtu.dk [orbit.dtu.dk]

The Environmental Fate and Behavior of Procymidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procymidone, a dicarboximide fungicide, is widely utilized in agriculture to control a range of fungal diseases on various crops. Its application, however, raises pertinent questions regarding its environmental persistence, degradation pathways, and potential impact on non-target organisms. This technical guide provides a comprehensive overview of the environmental fate and behavior of this compound, summarizing key quantitative data, detailing experimental methodologies for its study, and visualizing its degradation pathways. This document is intended to serve as a critical resource for researchers, environmental scientists, and professionals involved in drug development and environmental risk assessment.

Physicochemical Properties

A fundamental understanding of the environmental behavior of this compound begins with its physicochemical properties, which are summarized in the table below. These properties govern its distribution and persistence in various environmental compartments.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | |

| Molar Mass | 284.14 g/mol | [1] |

| Water Solubility | 4.5 mg/L at 25°C | [2] |

| Vapor Pressure | 1.33 x 10⁻⁴ mmHg at 25°C | |

| Octanol-Water Partition Coefficient (log Kow) | 3.14 | |

| Henry's Law Constant | 2.65 x 10⁻³ Pa m³/mol |

Environmental Fate and Behavior

The environmental fate of this compound is dictated by a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation in soil and aquatic systems.

Hydrolysis

This compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The rate of hydrolysis is pH-dependent, with the compound being relatively stable in acidic environments.

Table 1: Hydrolysis Half-life of this compound at Different pH Values and Temperatures

| pH | Temperature (°C) | Half-life |

| 5 | 25 | Stable |

| 7 | 25 | 20 - 30 days |

| 9 | 25 | 1 - 2 days |

| 2 | 15 | 619.5 days |

| 7.1 | 15 | 31.5 days |

| 9 | 15 | 12.7 hours |

| 2 | 30 | 120.4 days |

| 7.1 | 30 | 3.8 days |

| 9 | 30 | 1.9 hours |

| 2 | 45 | 33.9 days |

| 7.1 | 45 | 20 hours |

| 9 | 45 | 28.4 minutes |

Data compiled from[2]

Photolysis

Photodegradation can be a significant dissipation pathway for this compound in both aquatic and terrestrial environments. The presence of photosensitizers, such as humic substances, can accelerate this process.

Table 2: Photolysis Half-life of this compound

| Medium | Conditions | Half-life | Reference |

| Water | Simulated sunlight | 8 days | |

| Soil Surface | Ultraviolet lamp | 6.8 days | [3] |

Degradation in Soil

The degradation of this compound in soil is a complex process influenced by soil type, organic matter content, moisture, temperature, and microbial activity. Both biotic and abiotic processes contribute to its breakdown. The primary degradation product in soil is this compound-NH-COOH.

Table 3: Soil Degradation Half-life of this compound under Various Conditions

| Soil Type | Condition | Half-life (days) | Reference |

| Black Soil | Aerobic | 14.3 | [3] |

| Chestnut Soil | Aerobic | 18.9 | [3] |

| Yellow Brown Soil | Aerobic | 20.2 | [3] |

| Laterite Soil | Aerobic | 24.1 | [3] |

| Acidic Soils | Laboratory | 376 | |

| Neutral/Alkaline Soils | Laboratory | 119 | |

| Acidic Soils | Field | 343 | |

| Neutral/Alkaline Soils | Field | 105 | |

| Submerged Conditions | - | ~4 months | [2] |

Adsorption and Desorption in Soil

The mobility of this compound in soil is largely governed by its adsorption to soil particles. The organic matter content of the soil is a key factor influencing this process, with higher organic matter leading to stronger adsorption and reduced mobility.

Table 4: Adsorption and Desorption of this compound in Different Soil Types

| Soil Type | Adsorption (Freundlich Kf) | Desorption (%) | Reference |

| Laterite Soil | - | 27.52 ± 0.85 | [3] |

| Yellow Brown Soil | - | 16.22 ± 0.78 | [3] |

| Black Soil | - | 13.67 ± 1.29 | [3] |

| Chestnut Soil | - | 7.62 ± 0.06 | [3] |

Fate in Aquatic Systems

In aquatic environments, this compound can partition between the water column and sediment. It can be significantly adsorbed to sediment with high organic matter content, where it degrades slowly. The dissipation in the total aquatic system often follows biphasic kinetics, with a rapid initial decline followed by a much slower degradation phase.

Degradation Pathways

The degradation of this compound in the environment proceeds through several key transformations, primarily hydrolysis of the imide bond and hydroxylation of the phenyl ring. The major identified metabolites include this compound-NH-COOH and 3,5-dichloroaniline.

References

Procymidone history and development as a fungicide

An In-depth Technical Guide to the History and Development of Procymidone

Introduction

This compound is a systemic dicarboximide fungicide with both protective and curative properties, first reported in 1976 and developed by Sumitomo Chemical Co.[1][2][3]. It belongs to the dichlorophenyl dicarboximide class of fungicides and has been a significant tool in agriculture for managing a specific spectrum of fungal diseases.[1][4] Registered for use in countries like Australia since 1968, it has been utilized in horticulture, turf, and various crops primarily to control diseases caused by Botrytis, Sclerotinia, and Monilinia species.[2][4][5] This document provides a comprehensive technical overview of its history, chemical properties, mechanism of action, fungicidal spectrum, and the experimental protocols central to its evaluation.

Physicochemical Properties

This compound is a colorless crystalline solid.[4] Its technical grade active constituent has a minimum purity of 985 g/kg.[4] The compound is practically insoluble in water but highly soluble in various organic solvents.[4] Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Chemical Name | N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide | [6] |

| CAS Number | 32809-16-8 | [6][7] |

| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | [6] |

| Molecular Weight | 284.14 g/mol | [6] |

| Appearance | Colourless crystalline powdered solid | [4] |

| Melting Point | 163 - 164.5°C | [4] |

| Water Solubility | 2.4 mg/L (at 20°C) | [4] |

| Octanol-Water Partition Coefficient (Log Pow) | 3.3 (pH 6.0) | [4] |

| Vapor Pressure | 2.3 x 10⁻⁵ Pa | [4] |

Mechanism of Action

This compound functions as a systemic fungicide that is absorbed by foliage and translocated to other parts of the plant, such as leaves and flowers.[4] It provides both protective and curative effects by inhibiting the germination of fungal spores and the growth of fungal mycelium.[4][6][8]

The primary mode of action involves the disruption of the osmotic signal transduction pathway in fungi.[1][9] Specifically, this compound inhibits a two-component histidine kinase, a key enzyme in the High-Osmolarity Glycerol (HOG) signaling pathway.[4][9] This inhibition disrupts the downstream MAP kinase cascade, which is crucial for the fungus to adapt to osmotic stress.[4][10] The failure of this pathway leads to an inability to regulate intracellular glycerol concentrations, ultimately causing cell swelling and bursting, which prevents hyphal growth and spore germination.[6][11]

Fungicidal Spectrum and Applications

This compound is a broad-spectrum fungicide effective against a range of diseases, particularly those caused by ascomycete fungi.[8][12] It is widely applied to fruits, vegetables, and ornamental plants.[8] The formulation is often a wettable powder (WP) or suspension concentrate.[6][13]

| Target Pathogen | Common Disease Name | Example Crops | Reference |

| Botrytis cinerea | Grey Mould | Grapes, Strawberries, Stone Fruit, Ornamentals | [2][4][8] |

| Sclerotinia sclerotiorum | Sclerotinia Rot, White Mould | Beans, Lettuce, Canola, Pulses | [2][6][8] |

| Monilinia spp. | Brown Rot, Blossom Blight | Stone Fruits (Cherries, Peaches) | [1][2][5] |

| Stemphylium eturmiunum | Garlic Leaf Blight | Garlic | [11] |

| Alternaria alternata | Brown Spot Disease | Kiwifruit | [9] |

Application rates typically range from 500-1000 grams per hectare, depending on the crop and disease severity.[8] It is recommended to be used preventively or at the first sign of disease.[8]

Resistance Management

This compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 2.[1][9] Resistance to dicarboximide fungicides has been reported in several plant pathogens, including Botrytis cinerea and Alternaria alternata.[9][10] The primary molecular mechanism for this resistance involves point mutations in the OS1 gene, which encodes the target two-component histidine kinase.[9] These mutations can decrease the binding affinity of this compound to the enzyme.[9][14] Furthermore, studies have shown that exposure to this compound can induce the overexpression of ATP-binding cassette (ABC) transporters in fungi, contributing to multidrug resistance (MDR) where the fungus becomes resistant to multiple fungicides with different modes of action.[10][14]

Experimental Protocols

Protocol for In Vitro Efficacy Testing (Mycelial Growth Inhibition)

This protocol is used to determine the 50% effective concentration (EC₅₀) of this compound required to inhibit the mycelial growth of a target fungus.

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.[9]

-

Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

-

Plate Preparation: While the PDA is still molten, amend it with the this compound stock solution to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).[11] A control plate with no fungicide is also prepared.[9]

-

Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture and place it in the center of each prepared PDA plate.[9][11]

-

Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25°C) for a period of 5 to 7 days, or until the mycelium on the control plate has reached a significant diameter.[9][11]

-

Data Collection: Measure the diameter of the fungal colony on each plate in two perpendicular directions and calculate the average.[9]

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC₅₀ value is then determined by performing a linear regression of the inhibition percentage against the log-transformed fungicide concentrations.[9]

Protocol for Soil Degradation and Adsorption Studies

This protocol outlines the methodology to assess the persistence (degradation) and binding affinity (adsorption) of this compound in soil.[15]

-

Soil Collection and Preparation: Collect soil from relevant agricultural regions. Air-dry, sieve, and characterize the soil for properties like pH, organic carbon content, and texture.

-

Degradation Study:

-

Spiking: Weigh a set amount of soil (e.g., 5 g dry weight) into centrifuge tubes. Add a this compound solution to achieve a final concentration (e.g., 2 mg/kg).[15]

-

Incubation: Adjust soil moisture to a specific level (e.g., 24%) and incubate the samples in the dark at a constant temperature (e.g., 25°C).[15]

-

Sampling: Collect replicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 35 days).[15] Store samples at -20°C until analysis.

-

Extraction: Extract this compound from the soil samples using an appropriate organic solvent (e.g., acetonitrile) and clean up the extract if necessary.

-

Analysis: Quantify the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC).

-

Kinetics: Plot the concentration of this compound over time to determine the degradation kinetics and calculate the half-life (DT₅₀).

-

-

Adsorption Study (Batch Equilibrium Method):

-

Adsorption Kinetics: Weigh 5 g of soil into a flask and add 25 mL of a 0.01 mol/L CaCl₂ solution containing this compound at a known concentration (e.g., 2.0 mg/L).[15]

-

Shaking: Shake the flasks at a constant speed (e.g., 180 rpm) and temperature (e.g., 25°C).[15]

-

Sampling: At various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the solution.[15]

-

Analysis: Centrifuge the aliquot, filter the supernatant, and analyze for this compound concentration using HPLC. The amount adsorbed is calculated by the difference between the initial and final concentrations in the solution.

-

Toxicology and Environmental Fate

Toxicology Summary

| Study Type | Endpoint | NOAEL (No Observed Adverse Effect Level) | Species | Reference |

| Developmental Toxicity | Reduced anogenital distance in males | 3.5 mg/kg/day | Rat | [16] |

| Developmental Toxicity | General developmental effects | 12.5 mg/kg/day | Rat | [16] |

| Chronic Toxicity | Testicular effects, hypospadias | ~3.5 mg/kg/day | Rat | [16] |

Environmental Fate

-

Hydrolysis: this compound is stable in acidic aqueous solutions but hydrolyzes rapidly at neutral (pH 7.0) and basic (pH 9.0) conditions.[4][19]

-

Soil Persistence: The degradation half-life in soil varies depending on conditions, ranging from 14 to 60 days.[15] Degradation is enhanced by higher soil moisture, organic matter content, microbial activity, and the presence of light.[15]

-

Mobility: Due to its low water solubility and tendency to adsorb to soil particles, this compound has poor mobility in soil and is considered to pose a low risk of contaminating groundwater.[15]

-

Bioaccumulation: The octanol-water partition coefficient (Log Pow = 3.3) suggests a moderate potential for bioaccumulation, though the measured bioaccumulation factor is low.[4]

Conclusion

This compound has a long history as an effective dicarboximide fungicide for controlling critical plant diseases in a variety of crops. Its specific mechanism of action, targeting the HOG signaling pathway, makes it a valuable tool, but also one for which resistance can develop through mutations in the target enzyme. Understanding its physicochemical properties, fungicidal activity, and environmental behavior through standardized experimental protocols is essential for its responsible and sustainable use in agriculture. While toxicological assessments have highlighted its potential as an endocrine disruptor in rodent models, species-specific metabolic differences indicate a low risk for human developmental toxicity.

References

- 1. This compound (Ref: S 7131) [sitem.herts.ac.uk]

- 2. A Short History of Fungicides [apsnet.org]

- 3. apsnet.org [apsnet.org]

- 4. apvma.gov.au [apvma.gov.au]

- 5. 561. This compound (Pesticide residues in food: 1981 evaluations) [inchem.org]

- 6. This compound 50% WP: A High - Performance Fungicide for Crop Protection [smagrichem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. awiner.com [awiner.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound Application Contributes to Multidrug Resistance of Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. agpro.co.nz [agpro.co.nz]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Lack of human relevance for this compound’s developmental toxicity attributable to species difference in its kinetics and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lack of human relevance for this compound's developmental toxicity attributable to species difference in its kinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cas 32809-16-8,this compound | lookchem [lookchem.com]

Procymidone Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of procymidone, a dicarboximide fungicide, in various organic solvents. The information is compiled to assist researchers, scientists, and professionals in drug development and formulation in understanding the physicochemical properties of this compound. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in this compound Solubility

This compound is a crystalline solid that is practically insoluble in water but exhibits high solubility in a range of organic solvents.[1] Understanding its solubility profile is crucial for developing stable formulations, predicting its environmental fate, and designing effective delivery systems. The solubility of a compound is influenced by factors such as the chemical nature of the solute and solvent, temperature, and pressure. The data presented herein provides a baseline for these parameters under standard conditions.

Quantitative Solubility Data

The solubility of this compound in several organic solvents at temperatures between 20°C and 25°C is summarized in the table below. This data has been aggregated from various technical and regulatory sources.

| Organic Solvent | Temperature (°C) | Solubility (g/L) |

| Acetone | 20-25 | 180[1] |

| Acetonitrile | 20-25 | 101[1] |

| Benzene | 20-25 | 86[1] |

| Chloroform | 20-25 | 216[1] |

| Cyclohexanone | 20-25 | 148[1] |

| Dimethylformamide | 25 | 230 |

| Ethyl acetate | 20-25 | 115[1] |

| Methanol | 20-25 | 16[1] |

| Toluene | 20-25 | 66[1] |

| Xylene | 25 | 43 |

Note: The solubility data for Dimethylformamide and Xylene is derived from a database and is presented as parts per million (ppm) which has been converted to g/L for consistency.[2]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound in an organic solvent, based on the widely accepted "shake-flask" method. This method is suitable for determining the solubility of substances with solubilities higher than 10⁻² g/L.

Principle of the Shake-Flask Method

A surplus of the test substance (this compound) is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. Subsequently, the undissolved solid is separated from the saturated solution, and the concentration of this compound in the clear solution is determined by a suitable analytical method.

Apparatus and Reagents

-